Sodium 4-Hydroxy-3-methoxybenzoate
CAS No.: 28508-48-7
Cat. No.: VC1933958
Molecular Formula: C8H7NaO4
Molecular Weight: 190.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 28508-48-7 |
---|---|
Molecular Formula | C8H7NaO4 |
Molecular Weight | 190.13 g/mol |
IUPAC Name | sodium;4-hydroxy-3-methoxybenzoate |
Standard InChI | InChI=1S/C8H8O4.Na/c1-12-7-4-5(8(10)11)2-3-6(7)9;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 |
Standard InChI Key | ZFRVFUWCVYLUIH-UHFFFAOYSA-M |
SMILES | COC1=C(C=CC(=C1)C(=O)[O-])O.[Na+] |
Canonical SMILES | COC1=C(C=CC(=C1)C(=O)[O-])O.[Na+] |
Introduction
Chemical Identity and Structure
Basic Information and Identifiers
Sodium 4-Hydroxy-3-methoxybenzoate is formally identified by the CAS number 28508-48-7 . It is an organic sodium salt resulting from the replacement of the proton from the carboxy group of vanillic acid by a sodium ion . The compound has a molecular formula of C8H7NaO4 and a molecular weight of 190.13 g/mol .
Property | Value |
---|---|
CAS Number | 28508-48-7 |
Molecular Formula | C8H7NaO4 |
Molecular Weight | 190.13 g/mol |
IUPAC Name | sodium;4-hydroxy-3-methoxybenzoate |
InChI | InChI=1S/C8H8O4.Na/c1-12-7-4-5(8(10)11)2-3-6(7)9;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 |
InChIKey | ZFRVFUWCVYLUIH-UHFFFAOYSA-M |
SMILES | COC1=C(C=CC(=C1)C(=O)[O-])O.[Na+] |
Parent Compound | Vanillic Acid (CID 8468) |
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature and commercial contexts :
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Sodium Vanillate
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4-Hydroxy-3-methoxybenzoic Acid Sodium Salt
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Vanillic Acid Sodium Salt
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Benzoic acid, 4-hydroxy-3-methoxy-, sodium salt (1:1)
Structural Characteristics
Structurally, Sodium 4-Hydroxy-3-methoxybenzoate contains a benzene ring with a hydroxyl group at the 4-position, a methoxy group at the 3-position, and a carboxylate group with a sodium counterion. This arrangement of functional groups contributes to its chemical behavior and biological activities, particularly its antioxidant properties.
Physical and Chemical Properties
Physical State and Appearance
At room temperature, Sodium 4-Hydroxy-3-methoxybenzoate appears as a solid compound. Its physical characteristics include water solubility, which is important for its applications in aqueous systems.
Spectroscopic Properties
The compound exhibits characteristic spectroscopic properties that can be utilized for its identification and quantification. Specifically, vanillate compounds have an absorption maximum at approximately 286 nm, which can be used for spectrophotometric determination .
Biological Activities
Antioxidant Properties
One of the most significant biological activities of Sodium 4-Hydroxy-3-methoxybenzoate is its antioxidant capacity. The compound demonstrates the ability to scavenge free radicals, which helps reduce oxidative stress in biological systems. This property makes it valuable in applications where protection against oxidative damage is needed.
Relationship to Other Bioactive Compounds
While specific research on Sodium 4-Hydroxy-3-methoxybenzoate itself may be limited, its parent compound, vanillic acid, and related derivatives have been studied extensively for their biological activities. For example, derivatives like 4-Hydroxy-3-methoxybenzoic acid methyl ester have shown potential in inhibiting cancer cell growth by targeting survival signaling pathways.
Applications
Pharmaceutical Applications
The antioxidant properties of Sodium 4-Hydroxy-3-methoxybenzoate make it potentially valuable in pharmaceutical formulations. It can enhance stability and provide protection against oxidative degradation in various pharmaceutical products.
Food Industry Uses
In the food industry, Sodium 4-Hydroxy-3-methoxybenzoate can serve as a preservative to extend shelf life due to its antioxidant properties. This application is particularly relevant in preserving foods that are susceptible to oxidative spoilage.
Research Applications
In scientific research, vanillate compounds have important applications in molecular biology and genetics. A particularly noteworthy application is the use of vanillate-regulated promoters (Pvan) for inducible gene expression systems . Research has demonstrated that these promoters can be effectively controlled by the addition or removal of vanillate compounds, providing valuable tools for genetic manipulation and study.
Extraction and Analysis Methods
Extraction Techniques
Several methods have been developed for the extraction and purification of phenolic compounds like Sodium 4-Hydroxy-3-methoxybenzoate. One promising approach involves aqueous two-phase systems (ATPSs), which have shown effectiveness for the extraction of related compounds .
Enhanced Extraction with Nanoparticles
Research has demonstrated that the addition of modified carbon nanotubes to aqueous two-phase systems can significantly enhance the partition coefficient of vanillin compounds . One study reported an impressive increase of approximately 127% in the partition coefficient compared to systems without nanoparticles . While this specific research focused on vanillin rather than Sodium 4-Hydroxy-3-methoxybenzoate directly, the principles may be applicable to the extraction of this compound as well.
Analytical Methods
For the detection and quantification of vanillate compounds, several analytical methods have been employed:
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Spectrophotometric analysis utilizing the absorption maximum at 286 nm
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Chromatographic techniques for separation and quantification
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Mass spectrometry for structural confirmation and high-sensitivity detection
Synthesis Methods
Common Synthetic Routes
Although the search results don't explicitly detail the synthesis of Sodium 4-Hydroxy-3-methoxybenzoate, based on general principles of organic chemistry, it is typically prepared through the neutralization of vanillic acid (4-hydroxy-3-methoxybenzoic acid) with an appropriate sodium base such as sodium hydroxide or sodium carbonate.
The general reaction can be represented as:
Vanillic acid + NaOH → Sodium 4-Hydroxy-3-methoxybenzoate + H2O
Purification Methods
After synthesis, the compound typically requires purification to remove any unreacted starting materials or byproducts. Common purification methods may include recrystallization from appropriate solvents, precipitation, or various chromatographic techniques.
Research Findings and Recent Developments
Vanillate-Regulated Promoters
One significant area of research involving vanillate compounds is their use in molecular biology as regulators of gene expression. Studies have identified and functionally characterized vanillate-regulated promoters (Pvan) which meet requirements for application in genetic systems . These promoters can be effectively controlled by the addition or removal of vanillate compounds, providing valuable tools for genetic manipulation and study.
Vanillate Degradation Studies
Research has also examined the degradation of vanillate compounds in various systems. For example, studies have monitored the concentration of vanillate in supernatants spectrophotometrically, utilizing its characteristic absorption maximum at 286 nm . These findings contribute to understanding the stability and metabolism of vanillate compounds in biological systems.
Extraction Enhancement Technologies
Recent developments in extraction technologies have focused on improving the efficiency of isolating phenolic compounds like vanillin and potentially Sodium 4-Hydroxy-3-methoxybenzoate. The use of aqueous two-phase systems enhanced with nanoparticles represents a promising approach, with research showing significant improvements in extraction efficiency .
Extraction System | Enhancement Method | Improvement in Partition Coefficient |
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PEG/Sodium Sulfate ATPS | Modified Carbon Nanotubes | ~127% increase |
PEG/Dextran ATPS | Various Nanoparticles | Significant enhancement |
Conventional Extraction | No Enhancement | Baseline comparison |
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